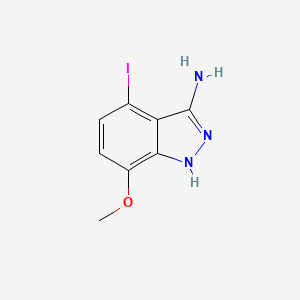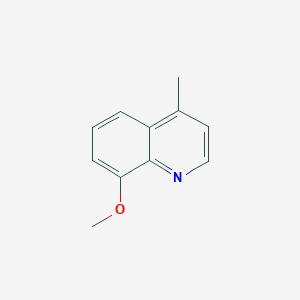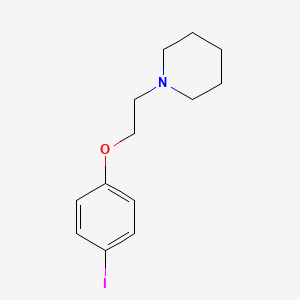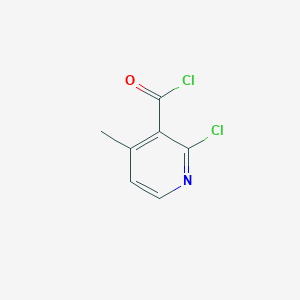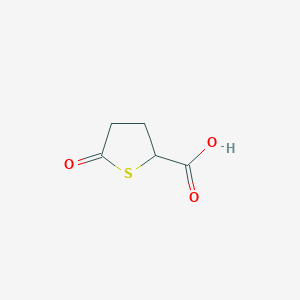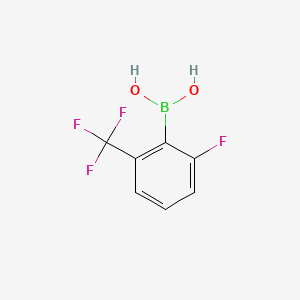
2-Fluoro-6-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the empirical formula C7H5BF4O2 . It has a molecular weight of 207.92 and is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a trifluoromethyl group, and a fluorine atom . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-6-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Fluoro-6-(trifluoromethyl)phenylboronic acid has a boiling point of 267.3±50.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.4±3.0 kJ/mol . The compound is solid at room temperature .Scientific Research Applications
Molecular Structure and Properties
“2-Fluoro-6-(trifluoromethyl)phenylboronic acid” has the molecular formula C7H5BF4O2 . It has an average mass of 207.918 Da and a monoisotopic mass of 208.031876 Da .
Functionalization via Lithiation
This compound can be used in functionalization via lithiation and reaction with electrophiles . This process involves the introduction of a lithium atom into the molecule, which can then react with various electrophiles to form new bonds.
Rhodium-Catalyzed Conjugate Addition Reactions
“2-Fluoro-6-(trifluoromethyl)phenylboronic acid” can be used in selective rhodium-catalyzed conjugate addition reactions . This type of reaction involves the addition of a nucleophile and a proton to a conjugated π system, such as an α,β-unsaturated carbonyl compound.
Preparation of Antitumor Agents
This compound can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors can disrupt the formation of the mitotic spindle, an essential component for cell division, and thus can potentially stop the growth of cancer cells.
Suzuki-Miyaura Cross-Coupling Reactions
“2-Fluoro-6-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Aerobic Oxidative Cross-Coupling
This compound can also be used in aerobic oxidative cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds by the coupling of two different organic substrates in the presence of an oxidant and air.
Microwave-Assisted Petasis Reactions
“2-Fluoro-6-(trifluoromethyl)phenylboronic acid” can be used in microwave-assisted Petasis reactions . This type of reaction is a multi-component reaction that allows for the efficient synthesis of various organic compounds.
Synthesis of Biologically Active Molecules
Finally, this compound can be used in the synthesis of biologically active molecules . This can include the synthesis of various drugs and other compounds with biological activity.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause respiratory irritation, and can cause skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound’s properties have been tailored for application under specific sm coupling conditions
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Safety data suggests that the compound may pose certain hazards, such as skin and eye irritation, and specific target organ toxicity . Therefore, appropriate safety measures, including personal protective equipment and adequate ventilation, should be in place when handling the compound .
properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBRJTKFAYXKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584266 | |
| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-34-5 | |
| Record name | B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



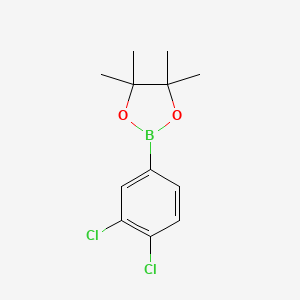



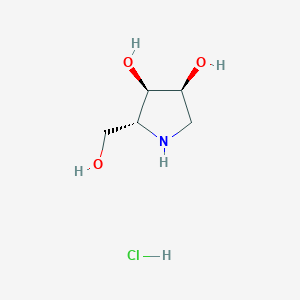
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
